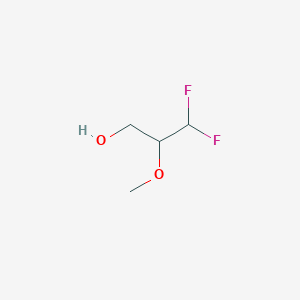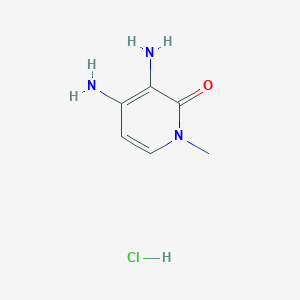
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a hydroxy group and a methylbutynyl group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene-9,10-dione with 3-hydroxy-3-methylbut-1-yne under basic conditions. The reaction is often catalyzed by a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(3-Oxo-3-methylbut-1-yn-1-yl)anthracene-9,10-dione.
Reduction: 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene.
Substitution: Various substituted anthracene-9,10-dione derivatives.
Scientific Research Applications
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the anthraquinone core can intercalate into DNA, disrupting its function. This compound can also generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Similar structure but with a benzoic acid core instead of anthracene-9,10-dione.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Another related compound with a different substitution pattern on the benzoic acid core.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: A naphthoquinone derivative with similar functional groups.
Uniqueness
1-(3-Hydroxy-3-methylbut-1-yn-1-yl)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both hydroxy and methylbutynyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
112878-62-3 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(3-hydroxy-3-methylbut-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H14O3/c1-19(2,22)11-10-12-6-5-9-15-16(12)18(21)14-8-4-3-7-13(14)17(15)20/h3-9,22H,1-2H3 |
InChI Key |
JYHGZBINNJKNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)


![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)



![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)




